N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

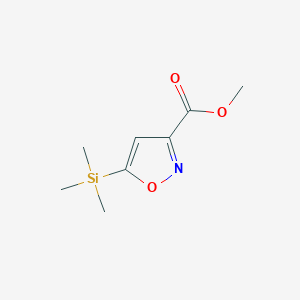

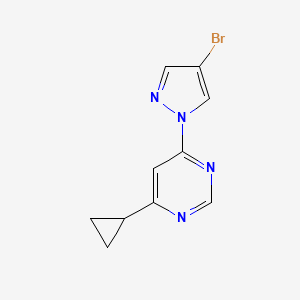

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also likely contains a benzamide group, which consists of a benzene ring attached to an amide group .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of the compound, exploring their efficacy against bacterial and fungal pathogens. For instance, Desai, Rajpara, and Joshi (2013) detailed the synthesis of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating a thiazole ring, which showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. The presence of the thiazole derivatives was highlighted as potentially valuable for therapeutic intervention in microbial diseases (Desai, Rajpara, & Joshi, 2013).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of these compounds, with a particular interest in their structural properties and potential biological activities. Another study by the same authors described the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, which were found to possess promising antimicrobial analogs. The study emphasized the essential role of a fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Mecanismo De Acción

Target of Action

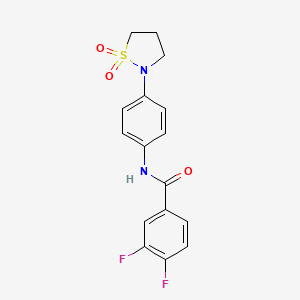

The primary target of the compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and the initiation of DNA replication.

Mode of Action

It is believed to interact with its target, cdk2, and modulate its activity . This interaction could lead to changes in the cell cycle progression, potentially inhibiting cell proliferation.

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-14-7-2-11(10-15(14)18)16(21)19-12-3-5-13(6-4-12)20-8-1-9-24(20,22)23/h2-7,10H,1,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKBWVLVRUGENK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2881821.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B2881822.png)

![4-[(2-Chloroacetyl)-[(3,5-dimethylphenyl)methyl]amino]-N-methylbutanamide](/img/structure/B2881825.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2881826.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B2881832.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

methanone](/img/structure/B2881834.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)